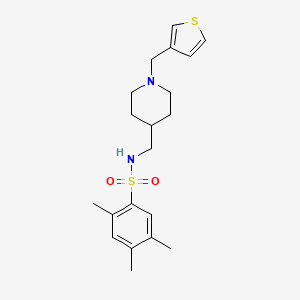
2,4,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzenesulfonamide group would likely contribute to the polarity of the molecule, while the thiophene and piperidine rings could potentially participate in aromatic stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzenesulfonamide group could contribute to its solubility in water, while the thiophene and piperidine rings could influence its stability and reactivity.Aplicaciones Científicas De Investigación
Phospholipase A2 Inhibition
A study by Oinuma et al. (1991) explored the synthesis and biological evaluation of substituted benzenesulfonamides, including compounds similar to the one , as potent inhibitors of membrane-bound phospholipase A2. These compounds showed significant inhibition of arachidonic acid liberation and reduced myocardial infarction size in rats (Oinuma et al., 1991).
HIV-1 Infection Prevention
Cheng De-ju (2015) conducted research focusing on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which can be used in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase IX Inhibition
A study by Lolak et al. (2019) involved the synthesis of novel ureido benzenesulfonamides incorporating triazine moieties, which were effective inhibitors of the carbonic anhydrase IX isoform, relevant in cancer research (Lolak, Akocak, Bua, & Supuran, 2019).
Cholinesterase Inhibition
Research by Khalid (2012) synthesized bioactive sulfonamides bearing a piperidine nucleus with notable activity against cholinesterase enzymes, suggesting potential applications in neurological disorders (Khalid, 2012).
Cytotoxicity and Anticancer Properties
Gul et al. (2016) synthesized new benzenesulfonamide derivatives and evaluated them for cytotoxicity and potential as carbonic anhydrase inhibitors, indicating their relevance in anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Activity
Desai, Makwana, and Senta (2016) investigated the antimicrobial activity of novel benzenesulfonamide derivatives, demonstrating significant effects on several microbial strains (Desai, Makwana, & Senta, 2016).
Antibacterial Agents
Abbasi et al. (2015) focused on the synthesis of novel N-alkyl/aralkyl benzenesulfonamides, finding them to be potent antibacterial agents (Abbasi et al., 2015).
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. If it’s being developed as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for other purposes, future research could involve studying its physical and chemical properties in more detail .
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S2/c1-15-10-17(3)20(11-16(15)2)26(23,24)21-12-18-4-7-22(8-5-18)13-19-6-9-25-14-19/h6,9-11,14,18,21H,4-5,7-8,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMXTJGIHGXBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)
![[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2414821.png)
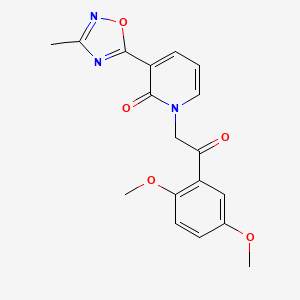
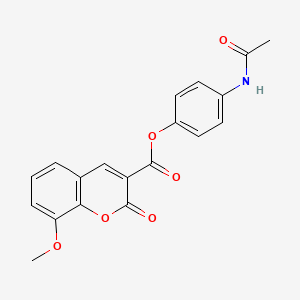



![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)
![3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2414830.png)
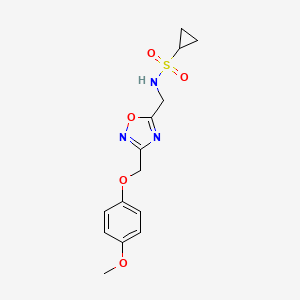
![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)
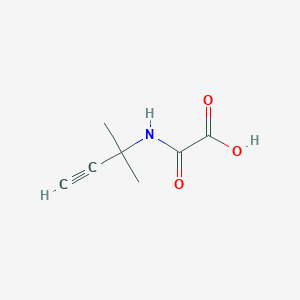
![Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2414838.png)
![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)